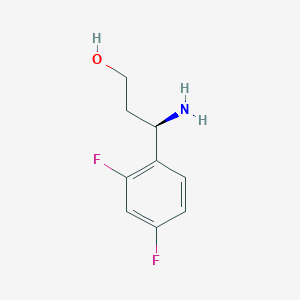

(3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol

Description

(3R)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol is a chiral amino alcohol derivative characterized by a 2,4-difluorophenyl group attached to a propan-1-ol backbone. Its molecular formula is C₉H₁₁F₂NO, with a molecular weight of 199.19 g/mol. It is structurally related to intermediates used in antifungal agents and other bioactive molecules, particularly those targeting enzyme active sites reliant on fluorine-mediated binding .

The hydrochloride salt form, (S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol hydrochloride, has a molecular weight of 223.65 g/mol and is often utilized to enhance solubility and stability in pharmaceutical formulations .

Properties

CAS No. |

612532-18-0 |

|---|---|

Molecular Formula |

C9H11F2NO |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11F2NO/c10-6-1-2-7(8(11)5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |

InChI Key |

NYJUMGOILSWHAV-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)[C@@H](CCO)N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol typically involves several steps:

Starting Material: The synthesis begins with 1,2-difluorobenzene, which is reacted with 3-chloropropionyl chloride to produce 3-chloro-1-(2,4-difluorophenyl)propan-1-one.

Intermediate Formation: The intermediate is then converted to 1-(2,4-difluorophenyl)-3-nitropropan-1-one by the addition of N,N-dimethylformamide, phloroglucinol, and sodium iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol: undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

Reduction: The nitro group in intermediates can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation with palladium on carbon or zinc dust.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol: has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The fluorine atoms enhance its lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following compounds are structurally or functionally analogous to (3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol:

Key Findings

This contrasts with 2,4-dichlorophenyl analogs (e.g., C₉H₁₁Cl₂NO), which exhibit higher molecular weight (~220 g/mol) and lipophilicity, possibly reducing solubility . Efinaconazole shares the 2,4-difluorophenyl group but incorporates a triazole ring and methylenepiperidin moiety, enabling potent inhibition of fungal lanosterol 14α-demethylase .

Stereochemical Influence :

- The (3R) configuration is critical for enantioselective interactions. For example, the (S)-enantiomer hydrochloride (223.65 g/mol) may exhibit divergent pharmacokinetics compared to the R-form .

Prodrug Potential: Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (265.69 g/mol) serves as a prodrug, with ester hydrolysis likely releasing the active amino alcohol .

Fluorination vs. Chlorination: Fluorinated derivatives (e.g., 2-fluorophenyl in C₉H₁₂FNO) generally exhibit lower molecular weights and improved metabolic stability compared to chlorinated analogs .

Data Table: Physicochemical Properties

| Property | (3R)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol | Efinaconazole | 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol |

|---|---|---|---|

| Molecular Weight (g/mol) | 199.19 | 348.39 | 220.10 |

| LogP (Predicted) | 1.8–2.1 | 3.5–4.0 | 2.9–3.3 |

| Water Solubility (mg/mL) | Moderate (~10–20) | Low (<1) | Low (~5–10) |

| Key Functional Groups | Amino, hydroxyl | Triazole, methylenepiperidin | Amino, hydroxyl |

Research Implications

- Antifungal Development: The 2,4-difluorophenyl motif in (3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol may serve as a scaffold for designing non-azole antifungals, avoiding resistance mechanisms associated with triazole drugs .

- Prodrug Optimization: Ethyl ester derivatives (e.g., C₁₁H₁₄ClF₂NO₂) could improve oral bioavailability, warranting further pharmacokinetic studies .

- Chiral Resolution : Enantiomeric purity (R vs. S) must be rigorously controlled, as stereochemistry significantly impacts target affinity and toxicity .

Biological Activity

(3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol is a chiral compound notable for its potential biological activities, particularly in pharmacology. The presence of both an amino group and a hydroxyl group enhances its interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, detailing its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of (3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol is C9H10F2N O, with a molecular weight of approximately 187.19 g/mol. The difluorophenyl moiety significantly influences its chemical properties and biological activities.

The biological activity of (3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol is largely attributed to its ability to interact with various enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with biomolecules, influencing their activity and function. This interaction is crucial for modulating enzymatic activities or receptor functions, which can lead to diverse biological effects:

- Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymatic activities, impacting metabolic pathways.

- Receptor Modulation : Its structural features allow it to bind to specific receptors, potentially influencing neurotransmitter systems.

Biological Activity Overview

Research has shown that (3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol exhibits significant biological activity in various contexts:

| Activity | Description |

|---|---|

| Antidepressant Effects | Investigated for potential modulation of neurotransmitter systems. |

| Anticancer Properties | Explored for its role in inhibiting cancer cell growth through autophagy pathways. |

| Neuroprotective Effects | Potential to protect neuronal cells from damage in neurodegenerative diseases. |

Case Studies

- Antidepressant Activity : A study explored the effects of (3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol on serotonin receptors. Results indicated that the compound could enhance serotonin signaling, suggesting potential use in treating depression .

- Anticancer Research : In vitro studies demonstrated that this compound inhibited the proliferation of glioma cells by inducing autophagy. The interaction with specific signaling pathways was noted as a mechanism contributing to its anticancer effects .

- Neuroprotective Studies : Research highlighted the compound's ability to protect against oxidative stress in neuronal cells, indicating a possible therapeutic role in neurodegenerative diseases like Alzheimer's .

Synthesis and Derivatives

The synthesis of (3R)-3-amino-3-(2,4-difluorophenyl)propan-1-ol typically involves several key steps:

- Starting Materials : Utilize commercially available precursors containing difluorophenyl groups.

- Reactions : Employ amination and hydroxylation reactions to introduce functional groups.

- Purification : Use chromatographic techniques to isolate high-purity products suitable for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.